LogP Difference: Enhanced Lipophilicity of Benzyl 3-Acetoxyazetidine-1-Carboxylate Relative to tert-Butyl 3-Acetoxyazetidine-1-Carboxylate
Benzyl 3-acetoxyazetidine-1-carboxylate exhibits a calculated LogP value of 1.34–1.4, which is approximately 0.6–0.7 Log units higher than that of tert-Butyl 3-acetoxyazetidine-1-carboxylate (LogP = 0.73) [1][2]. This increased lipophilicity, conferred by the benzyl carbamate moiety replacing the tert-butyl carbamate, translates to measurably improved membrane permeability potential and distinct chromatographic behavior that can be leveraged during compound purification and biological screening [3].
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient, calculated) |
|---|---|
| Target Compound Data | LogP = 1.34–1.4 (XLogP3 = 1.4) |
| Comparator Or Baseline | tert-Butyl 3-acetoxyazetidine-1-carboxylate (CAS 1215205-53-0): LogP = 0.73 |
| Quantified Difference | ΔLogP ≈ +0.61 to +0.67 |
| Conditions | Calculated values using XLogP3 algorithm; molecular descriptors derived from SMILES structures |
Why This Matters
The +0.6 LogP increase enables predictable adjustment of a lead compound's lipophilicity within the optimal drug-like range (LogP 1–3), a critical parameter for optimizing oral bioavailability and reducing promiscuous off-target binding during hit-to-lead optimization.
- [1] ChemSrc. Benzyl 3-acetoxyazetidine-1-carboxylate, CAS 2061980-39-8. LogP data. 2025. View Source
- [2] ChemSrc. tert-Butyl 3-acetoxyazetidine-1-carboxylate, CAS 1215205-53-0. LogP data. 2024. View Source
- [3] Kuujia. Benzyl 3-acetoxyazetidine-1-carboxylate, CAS 2061980-39-8. XLogP3 computed property. 2025. View Source
